1-(3-methoxy-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride
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Overview
Description
1-(3-Methoxy-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H11ClN2O It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxy-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Methylation and Methoxylation: The pyrazole ring is then methylated and methoxylated. Methylation can be performed using methyl iodide in the presence of a base such as potassium carbonate. Methoxylation can be achieved using methanol and a suitable catalyst.
Aminomethylation: The next step involves the introduction of the aminomethyl group. This can be done through a Mannich reaction, where the pyrazole derivative reacts with formaldehyde and a secondary amine.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxy-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy or methyl groups are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction could produce pyrazole derivatives with reduced functional groups.
Scientific Research Applications
1-(3-Methoxy-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-methoxy-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride
- 1-(3-Methoxy-1H-pyrazol-5-yl)methanamine hydrochloride
- 1-(3-Methoxy-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride
Uniqueness
1-(3-Methoxy-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
Properties
CAS No. |
2694728-13-5 |
---|---|
Molecular Formula |
C6H12ClN3O |
Molecular Weight |
177.6 |
Purity |
95 |
Origin of Product |
United States |
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